![molecular formula C24H24ClN5O3 B3017630 3-(2-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-42-0](/img/structure/B3017630.png)
3-(2-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
3-(2-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H24ClN5O3 and its molecular weight is 465.94. The purity is usually 95%.
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Scientific Research Applications
Neurodegenerative Disease Treatment
- A study by Koch et al. (2013) explored the use of tetrahydropyrimido[2,1-f]purinediones in treating neurodegenerative diseases like Parkinson's and Alzheimer's. They synthesized a library of these compounds, evaluating their interactions with adenosine receptors and ability to inhibit monoamine oxidases. Their research highlighted potent MAO-B inhibitors and A1/A2A adenosine receptor antagonists, suggesting potential applications in neurodegenerative disease treatment (Koch et al., 2013).
Adenosine Receptor Affinities
- Szymańska et al. (2016) investigated the affinities of pyrimido- and tetrahydropyrazino[2,1-f]purinediones for adenosine receptors (ARs). They identified compounds with potent A1 AR antagonistic activity and established structure-activity relationships, which could be pivotal in developing AR-targeted therapies (Szymańska et al., 2016).
Serotonin Receptor Ligands
- Research by Jurczyk et al. (2004) focused on pyrimido[2,1-f]purine-2,4-dione derivatives as ligands for serotonin and other receptors. They discovered compounds with high affinity for 5-HT(1A) and alpha(1) receptors, indicating potential for psychiatric disorder treatments (Jurczyk et al., 2004).
Anti-inflammatory Activity
- Kaminski et al. (1989) studied pyrimidopurinediones for their anti-inflammatory activity. Their findings suggested potential applications in treating chronic inflammation, comparing their potency to naproxen (Kaminski et al., 1989).
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O3/c1-15-12-28(18-10-6-7-11-19(18)33-3)23-26-21-20(29(23)13-15)22(31)30(24(32)27(21)2)14-16-8-4-5-9-17(16)25/h4-11,15H,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTITKIAUXFQQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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